molecular formula C9H5Cl2IO B8337651 4,6-Dichloro-7-iodoindan-1-one

4,6-Dichloro-7-iodoindan-1-one

Cat. No. B8337651
M. Wt: 326.94 g/mol
InChI Key: GYEPBACTUMTQLG-UHFFFAOYSA-N
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Patent
US04654363

Procedure details

4,6-Dichloro-7-iodoindan-1-one (14.71 g., 45 mmoles) was suspended and partially dissolved in ethanol (140 ml). Sodium borohydride (1.70 g., 45 mmoles) was added and the mixture was stirred for 50 minutes. Aqueous sodium hydroxide 20% (w/v) (40 ml) was added and stirred for 10 minutes. The reaction mixture was poured into 700 mL of ice-water with vigorous stirring. The crystals were collected, washed with water, sucked dry and dried in a vacuum oven at 50° C. overnight to give 14.08 g of the title compound, mp 95°-100° C. Recrystallization from acetonitrile gave material with mp 99°-102° C.
Quantity
14.71 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:13].[BH4-].[Na+].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[OH:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.71 g
Type
reactant
Smiles
ClC1=C2CCC(C2=C(C(=C1)Cl)I)=O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=C2CCC(C2=C(C(=C1)Cl)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.08 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.